molecular formula C8H16N2O5 B056639 2-acetamido-2-deoxy-beta-D-glucopyranosylamine CAS No. 112339-04-5

2-acetamido-2-deoxy-beta-D-glucopyranosylamine

Cat. No.: B056639
CAS No.: 112339-04-5
M. Wt: 220.22 g/mol
InChI Key: MCGXOCXFFNKASF-FMDGEEDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-beta-D-glucosaminylamine is a derivative of glucosamine, a naturally occurring amino sugar. This compound is significant in various biological processes and has applications in multiple scientific fields. It is known for its role in the synthesis of glycoproteins and glycolipids, which are essential components of cell membranes and extracellular matrices .

Scientific Research Applications

N-Acetyl-beta-D-glucosaminylamine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-beta-D-glucosaminylamine can be synthesized through the acetylation of beta-D-glucosaminylamine. The reaction typically involves the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of N-Acetyl-beta-D-glucosaminylamine often involves enzymatic methods. Enzymes such as beta-N-acetylglucosaminidases are used to catalyze the acetylation process. This method is preferred due to its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-beta-D-glucosaminylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

N-Acetyl-beta-D-glucosaminylamine exerts its effects by participating in the biosynthesis of glycoproteins and glycolipids. It acts as a substrate for enzymes like beta-N-acetylglucosaminidases, which catalyze the transfer of N-acetylglucosamine residues to target molecules. This process is essential for maintaining the structural integrity and functionality of cell membranes and extracellular matrices .

Comparison with Similar Compounds

Uniqueness: N-Acetyl-beta-D-glucosaminylamine is unique due to its specific role in the synthesis of glycoproteins and glycolipids. Unlike its precursors and related compounds, it is directly involved in the modification of proteins and lipids, making it indispensable for various biological processes .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGXOCXFFNKASF-FMDGEEDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101036106
Record name 2-Acetamido-2-deoxy-β-D-glucosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-b-glucosaminylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001104
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

114910-04-2, 4229-38-3
Record name 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Acetamido-2-deoxy-β-D-glucosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-acetamido-2-deoxy-beta-D-glucopyranosylamine
Reactant of Route 2
2-acetamido-2-deoxy-beta-D-glucopyranosylamine
Reactant of Route 3
2-acetamido-2-deoxy-beta-D-glucopyranosylamine
Reactant of Route 4
2-acetamido-2-deoxy-beta-D-glucopyranosylamine
Reactant of Route 5
2-acetamido-2-deoxy-beta-D-glucopyranosylamine
Reactant of Route 6
2-acetamido-2-deoxy-beta-D-glucopyranosylamine

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